4-(7-methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one
CAS No.: 637753-41-4
Cat. No.: VC6870855
Molecular Formula: C20H16O4
Molecular Weight: 320.344
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 637753-41-4 |
---|---|
Molecular Formula | C20H16O4 |
Molecular Weight | 320.344 |
IUPAC Name | 4-(7-methoxy-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one |
Standard InChI | InChI=1S/C20H16O4/c1-11-7-14-15(10-19(21)23-17(14)8-12(11)2)18-9-13-5-4-6-16(22-3)20(13)24-18/h4-10H,1-3H3 |
Standard InChI Key | RCFFADUYOPJTJP-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC |
Introduction
Structural Characteristics and Molecular Design
Core Framework and Substituent Configuration
The compound belongs to the coumarin family, characterized by a benzopyrone backbone (2H-chromen-2-one). Key structural modifications include:
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7-Methoxy-1-benzofuran-2-yl group: Attached at position 4 of the coumarin core, this substituent introduces aromaticity and electron-donating effects via the methoxy (-OCH₃) group .
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6,7-Dimethyl groups: Methyl (-CH₃) groups at positions 6 and 7 enhance hydrophobicity and steric bulk, potentially influencing intermolecular interactions .
The molecular formula is inferred as C₂₁H₁₈O₅, with a molecular weight of 362.37 g/mol, derived from analogous structures .
Table 1: Comparative Structural Features of Related Coumarin Derivatives
Crystallographic and Conformational Insights
X-ray crystallography of analogous coumarin-benzofuran hybrids reveals that the benzofuran moiety often adopts an envelope conformation, with the oxygen atom deviating from the plane of the aromatic system . Intramolecular hydrogen bonding, such as C–H⋯O interactions, stabilizes the molecular geometry and influences packing in the solid state . For the target compound, the 6,7-dimethyl groups may induce torsional strain, altering dihedral angles between the coumarin and benzofuran rings compared to non-methylated analogs .
Synthetic Methodologies
Key Reaction Pathways
The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one likely involves multi-step strategies common to coumarin derivatives:
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Pechmann Condensation: A classic method for coumarin synthesis, utilizing resorcinol derivatives and β-keto esters under acidic conditions. For the target compound, a 6,7-dimethylresorcinol precursor would be required .
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Suzuki-Miyaura Coupling: To introduce the 7-methoxybenzofuran moiety, a palladium-catalyzed cross-coupling between a boronic acid-functionalized benzofuran and a brominated coumarin intermediate could be employed.
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Methylation: Sequential alkylation using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., K₂CO₃) would install the 6,7-dimethyl groups .
Table 2: Synthetic Intermediates and Reagents
Step | Intermediate | Reagents/Conditions |
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1 | 6,7-Dimethylresorcinol | Concentrated H₂SO₄, β-keto ester |
2 | 4-Bromo-6,7-dimethylcoumarin | Pd(PPh₃)₄, 7-methoxybenzofuran-2-boronic acid, DME/H₂O |
3 | Target Compound | Methyl iodide, K₂CO₃, DMF |
Challenges in Synthesis
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Regioselectivity: Ensuring precise methylation at positions 6 and 7 requires careful control of reaction conditions to avoid over-alkylation .
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Purification: The lipophilic nature of the dimethylated product may necessitate chromatographic techniques using polar eluents (e.g., ethyl acetate/hexanes) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals include:
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¹³C NMR: Key peaks would correspond to carbonyl (C=O, δ ~160 ppm) and quaternary carbons in the coumarin and benzofuran systems .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 362.37 ([M+H]⁺), with fragmentation patterns reflecting loss of methyl groups (-15 Da) and the methoxybenzofuran moiety .
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